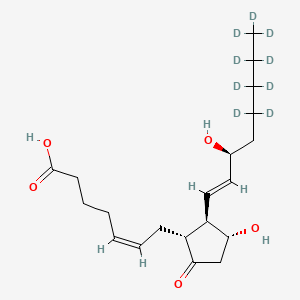![molecular formula C12H13N5 B588354 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine CAS No. 1004510-31-9](/img/structure/B588354.png)
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine” is a biochemical used for proteomics research . Its molecular formula is C12H13N5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H13N5. It has an average mass of 227.265 Da and a monoisotopic mass of 227.117096 Da .Applications De Recherche Scientifique
Synthesis and Chemical Applications
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine and its derivatives have been studied for their synthesis and chemical properties. For example, a study by Mazurov (2000) describes the solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, which includes a library of 60 compounds, highlighting the compound's versatility in chemical synthesis (Mazurov, 2000). Similarly, Chen et al. (2020) report the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from related substrates, indicating the compound's utility in developing new chemical entities (Chen et al., 2020).
Role in Formation of Mutagens
Grivas et al. (1985) and Frandsen et al. (1994) investigated the formation of mutagenic compounds, including DiMeIQx, in certain conditions, such as heating food. This research is crucial for understanding the formation of potentially harmful substances in everyday cooking and their health implications (Grivas et al., 1985), (Frandsen et al., 1994).
Analytical Method Development
Several studies focus on developing analytical methods for detecting heterocyclic amines, including 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, in various samples. Andrés et al. (2010) and Jinap et al. (2019) have developed methods for detecting these compounds in urine and cooked chicken, respectively, demonstrating the compound's significance in food safety and human exposure assessment (Andrés et al., 2010), (Jinap et al., 2019).
Genotoxicity and Carcinogenicity Studies
Pezdirc et al. (2013) researched the genotoxic effects of heterocyclic aromatic amines, including 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, on human hepatoma cells. This research is critical for understanding the potential carcinogenicity of these compounds (Pezdirc et al., 2013).
Pharmacological Research
Research by Kaneko et al. (2020) on the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives indicates the potential pharmacological applications of compounds structurally similar to 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in cancer treatment (Kaneko et al., 2020).
Food Safety and Analysis
Studies such as those by Murkovic et al. (1997, 1998) and Vichapong et al. (2016, 2017) have focused on the presence and quantification of heterocyclic amines, including 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, in cooked meats and sausages. These studies are significant for assessing dietary exposure to these compounds and their implications for human health (Murkovic et al., 1997), (Vichapong et al., 2016), (Vichapong et al., 2017).
Propriétés
IUPAC Name |
3,6,7-trimethylimidazo[4,5-g]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXPOZOEKDRLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858540 |
Source


|
| Record name | 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004510-31-9 |
Source


|
| Record name | 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)







